molecular formula C13H10ClNO2S B2533909 2-Chlorobenzyl 2-nitrophenyl sulfide CAS No. 866132-54-9

2-Chlorobenzyl 2-nitrophenyl sulfide

Cat. No.: B2533909
CAS No.: 866132-54-9
M. Wt: 279.74
InChI Key: DKFFQVOZCYLQNI-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 2-nitrophenyl sulfide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of a chlorobenzyl group and a nitrophenyl group connected by a sulfide linkage, which contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

2-Chlorobenzyl 2-nitrophenyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfide linkages and study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzyl bromide, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-Chlorobenzyl 2-nitrophenyl sulfide are not mentioned in the available literature, research into similar compounds like indole derivatives reveals diverse biological activities and potential for new therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 2-nitrophenyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 2-nitrophenyl thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 2-nitrophenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 2-nitrophenyl sulfide involves its interaction with various molecular targets and pathways. The compound’s sulfide linkage and nitro group play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the nitrophenyl sulfide linkage.

    2-Nitrophenyl thiol: Contains the nitrophenyl group but lacks the chlorobenzyl group.

    2-Chlorobenzyl 2-nitrophenyl ether: Similar structure but with an ether linkage instead of a sulfide linkage.

Uniqueness

2-Chlorobenzyl 2-nitrophenyl sulfide is unique due to its combination of a chlorobenzyl group and a nitrophenyl group connected by a sulfide linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFFQVOZCYLQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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